molecular formula C18H14N2O B256904 2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Cat. No. B256904
M. Wt: 274.3 g/mol
InChI Key: DYVPTGBNSAHLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPQ and has been found to have a wide range of applications in various fields of research. In

Mechanism of Action

The mechanism of action of MPQ is not fully understood, but it is believed to act on various targets in the body. MPQ has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
MPQ has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPQ has also been found to have analgesic properties, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, MPQ has been found to have anti-inflammatory properties, which may contribute to its potential use as a treatment for various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPQ for lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal candidate for studies that require a consistent and reliable source of the compound. However, one limitation of MPQ is its relatively complex synthesis method, which may limit its accessibility to researchers who do not have access to specialized equipment or expertise.

Future Directions

There are several future directions for research on MPQ. One area of interest is the development of new analogs of MPQ that may have improved efficacy or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MPQ and its potential use as a treatment for various diseases. Finally, research is needed to explore the potential use of MPQ in combination with other compounds for synergistic effects.

Synthesis Methods

The synthesis of MPQ involves a multi-step process that requires the use of various reagents and catalysts. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-nitrochalcone through a Claisen-Schmidt condensation reaction. The 2-nitrochalcone is then reduced to 2-aminochalcone using a reducing agent such as sodium borohydride. The 2-aminochalcone is then cyclized to form MPQ using a Lewis acid catalyst such as aluminum chloride.

Scientific Research Applications

MPQ has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, a pain reliever, and a treatment for neurological disorders such as Parkinson's disease. MPQ has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-methyl-9-phenyl-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C18H14N2O/c1-20-11-15-17(18(20)21)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-15/h2-10H,11H2,1H3

InChI Key

DYVPTGBNSAHLKT-UHFFFAOYSA-N

SMILES

CN1CC2=NC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4

Canonical SMILES

CN1CC2=NC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4

Origin of Product

United States

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